molecular formula C16H26N4O3 B2373797 tert-Butyl 3-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate CAS No. 1404192-12-6

tert-Butyl 3-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate

Cat. No. B2373797
CAS RN: 1404192-12-6
M. Wt: 322.409
InChI Key: KQXNWBKZFANNKM-UHFFFAOYSA-N
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Description

“tert-Butyl 3-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate” is a chemical compound with the molecular formula C16H26N4O3 . It is a complex organic molecule that may have potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C16H26N4O3 . It contains a piperidine ring, which is a common feature in many bioactive compounds .

Scientific Research Applications

Synthesis and Intermediate Role in Drug Development

tert-Butyl 3-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate and its derivatives are primarily used as key intermediates in the synthesis of various pharmacologically active compounds. For example, it is utilized in the synthesis of Vandetanib, a medication used for certain types of cancer. The synthesis process often involves acylation, sulfonation, and substitution, highlighting its versatility in drug development (Wang, Wang, Tang, & Xu, 2015).

Role in Synthesis of Biologically Active Compounds

This compound is also crucial in the synthesis of biologically active compounds such as crizotinib, an anticancer drug. The synthesis methods developed for this compound focus on high yield and efficiency, which is critical for pharmaceutical production (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Intermediate in Small Molecule Anticancer Drugs

Additionally, tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, is a significant intermediate for small molecule anticancer drugs. Research has shown the high yields of this compound, pointing to its effectiveness in the preparation of antitumor drugs (Zhang, Ye, Xu, & Xu, 2018).

Application in Histamine H4 Receptor Ligands

The compound is part of a series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor. These ligands, including variants of the tert-Butyl compound, have shown potential as anti-inflammatory agents and in pain management (Altenbach et al., 2008).

Use in the Synthesis of Nociceptin Antagonists

In the field of neurology, a variant of this compound, 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, has been synthesized as an intermediate for nociceptin antagonists, highlighting its importance in the development of new neurological treatments (Jona et al., 2009).

Safety And Hazards

The safety and hazards associated with this compound are not well-documented. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid potential hazards .

Future Directions

The future directions for research on this compound could include further studies to determine its potential applications in various fields, such as medicine or materials science . Additionally, more detailed studies on its physical and chemical properties could also be beneficial .

properties

IUPAC Name

tert-butyl 3-[(6-methoxypyrimidin-4-yl)-methylamino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3/c1-16(2,3)23-15(21)20-8-6-7-12(10-20)19(4)13-9-14(22-5)18-11-17-13/h9,11-12H,6-8,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXNWBKZFANNKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N(C)C2=CC(=NC=N2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-((6-methoxypyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate

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